![molecular formula C12H9N3OS B2771106 3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 306280-98-8](/img/structure/B2771106.png)
3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
“3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a biochemical compound used for proteomics research . It has a molecular formula of C12H9N3OS and a molecular weight of 243.28 .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones, like “3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one”, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of “3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is represented by the SMILES string: C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N .Scientific Research Applications
- Researchers have synthesized and evaluated thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound of interest, against Mycobacterium tuberculosis. Some derivatives exhibit significant antimycobacterial activity, making them potential candidates for antitubercular drug development .
- Pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones have been investigated for their use in preventing and treating cerebral ischemia. These compounds may play a role in protecting brain tissue during ischemic events .
- Thieno[2,3-d]pyrimidin-4(3H)-ones have been explored as potential central nervous system agents. Their effects on neural function and potential therapeutic applications are areas of active research .
- Among thieno[2,3-d]pyrimidine-4(3H)-ones, one compound—2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one—stands out. It exhibits cytotoxic activity against various cancer cell lines, including melanoma. Further investigations are needed to understand its mechanism of action and potential clinical applications .
- Researchers have developed synthetic routes to thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides using 3-amino-4-cyano-2-thiophenecarboxamides as starting materials. These derivatives may have diverse applications beyond the ones mentioned above .
- Our compound, 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, is used in proteomics research. Its molecular formula is C12H9N3OS, and it has a molecular weight of 243.28 g/mol. Researchers study its interactions with proteins and its potential role in cellular processes .
Antitubercular Activity
Cerebral Ischemia Prophylaxis and Therapy
Central Nervous System Agents
Anticancer Properties
Synthetic Approaches and Derivatives
Proteomics Research
Future Directions
The future directions for research on “3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in proteomics research could be explored further .
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
It’s known that thieno[3,2-d]pyrimidin-4-ones are synthesized by heating 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The interaction of these compounds with their targets often results in changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (24328) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
properties
IUPAC Name |
3-amino-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-15-7-14-11-10(12(15)16)9(6-17-11)8-4-2-1-3-5-8/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEPLNQOHWWKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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